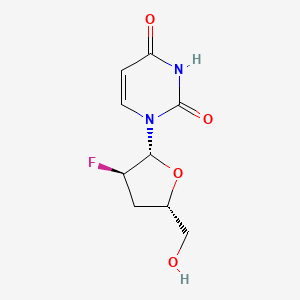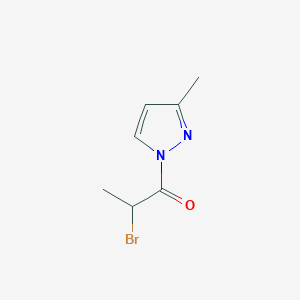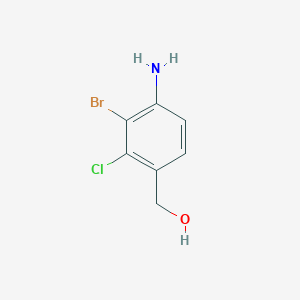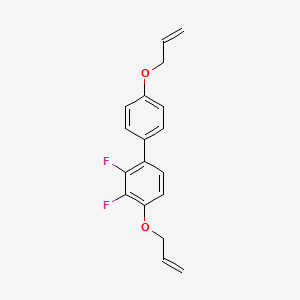
2',3'-Dideoxy-2'-fluorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3’ position of the nucleoside .
Industrial Production Methods: Industrial production methods for 2’,3’-Dideoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside to produce different analogs with potential biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .
科学的研究の応用
2’,3’-Dideoxy-2’-fluorouridine has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other nucleoside analogs.
Biology: It is used in studies related to DNA synthesis and repair mechanisms.
Medicine: The compound has been investigated for its antiviral properties, particularly against HIV, and its potential anticancer activity.
Industry: It is used in the production of antiviral drugs and research reagents.
作用機序
The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
類似化合物との比較
2’,3’-Dideoxyuridine: Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral activity.
3’-Azido-3’-deoxythymidine: Known for its use in HIV treatment.
Uniqueness: 2’,3’-Dideoxy-2’-fluorouridine is unique due to the presence of the fluorine atom, which enhances its stability and antiviral activity compared to other nucleoside analogs .
特性
分子式 |
C9H11FN2O4 |
|---|---|
分子量 |
230.19 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
InChIキー |
YTLACGJEZOUGQP-SHYZEUOFSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO |
正規SMILES |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)



![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)









